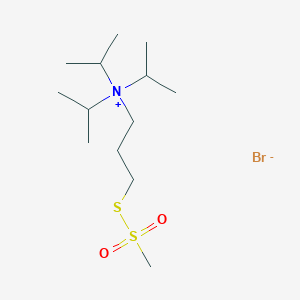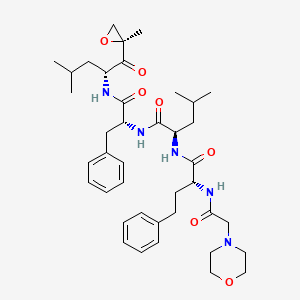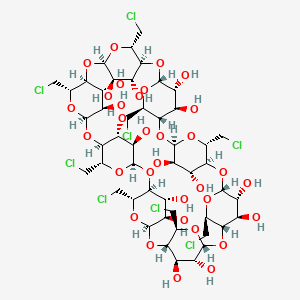
6A,6B,6C,6D,6E,6F,6G,6H-Octachloro-6A,6B,6C,6D,6E,6F,6G,6H-octadeoxy-gamma-cyclodextrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-6-deoxy-gamma-cyclodextrin is a derivative of gamma-cyclodextrin, which is a cyclic oligosaccharide composed of eight glucose units linked by alpha-1,4-glycosidic bonds. The compound is characterized by the substitution of a chlorine atom at the sixth position of each glucose unit, replacing the hydroxyl group. This modification imparts unique chemical and physical properties to the compound, making it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-6-deoxy-gamma-cyclodextrin typically involves the reaction of gamma-cyclodextrin with chlorinating agents. One common method is the use of phosphorus pentachloride (PCl5) in dimethylformamide (DMF) as a solvent. The reaction is carried out at low temperatures (0-5°C) to control the reactivity and ensure selective chlorination at the sixth position .
Another method involves the use of triphosgene or oxalyl chloride in the presence of DMF. This reaction also targets the sixth position of the glucose units, resulting in the formation of 6-chloro-6-deoxy-gamma-cyclodextrin .
Industrial Production Methods
Industrial production of 6-chloro-6-deoxy-gamma-cyclodextrin follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and unreacted starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-6-deoxy-gamma-cyclodextrin undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the chlorine substituents.
Complexation Reactions: The cyclodextrin cavity can form inclusion complexes with various guest molecules, altering their chemical properties
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or thiourea can be used to replace chlorine atoms with azide or thiol groups, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 6-azido-6-deoxy-gamma-cyclodextrin or 6-thio-6-deoxy-gamma-cyclodextrin can be formed.
Inclusion Complexes: The formation of inclusion complexes with guest molecules can result in modified physical and chemical properties of the guest.
Applications De Recherche Scientifique
6-Chloro-6-deoxy-gamma-cyclodextrin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex cyclodextrin derivatives.
Biology: The compound is used to study the interactions between cyclodextrins and biological molecules.
Medicine: In pharmaceutical research, 6-chloro-6-deoxy-gamma-cyclodextrin is used to improve the delivery and bioavailability of drugs.
Mécanisme D'action
The primary mechanism of action of 6-chloro-6-deoxy-gamma-cyclodextrin involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin can encapsulate hydrophobic molecules, altering their physical and chemical properties. This encapsulation can enhance the solubility, stability, and bioavailability of guest molecules .
The molecular targets and pathways involved depend on the specific guest molecule being encapsulated. For example, in pharmaceutical applications, the encapsulation of a drug molecule can protect it from enzymatic degradation and improve its absorption in the body .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromo-6-deoxy-gamma-cyclodextrin: Similar to 6-chloro-6-deoxy-gamma-cyclodextrin but with bromine atoms instead of chlorine.
6-Iodo-6-deoxy-gamma-cyclodextrin: Contains iodine atoms instead of chlorine.
6-Azido-6-deoxy-gamma-cyclodextrin: Contains azide groups instead of chlorine.
Uniqueness
6-Chloro-6-deoxy-gamma-cyclodextrin is unique due to its balance of reactivity and stability. The chlorine atoms provide a good balance between reactivity for further functionalization and stability for practical applications. Its ability to form stable inclusion complexes with a wide range of guest molecules makes it valuable in various fields .
Propriétés
Formule moléculaire |
C48H72Cl8O32 |
|---|---|
Poids moléculaire |
1444.7 g/mol |
Nom IUPAC |
(1S,3S,5S,6S,8S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-5,10,15,20,25,30,35,40-octakis(chloromethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol |
InChI |
InChI=1S/C48H72Cl8O32/c49-1-9-33-17(57)25(65)41(73-9)82-34-10(2-50)75-43(27(67)19(34)59)84-36-12(4-52)77-45(29(69)21(36)61)86-38-14(6-54)79-47(31(71)23(38)63)88-40-16(8-56)80-48(32(72)24(40)64)87-39-15(7-55)78-46(30(70)22(39)62)85-37-13(5-53)76-44(28(68)20(37)60)83-35-11(3-51)74-42(81-33)26(66)18(35)58/h9-48,57-72H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m1/s1 |
Clé InChI |
MTXQTQXMTUTSMG-HSEONFRVSA-N |
SMILES isomérique |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H]([C@H]9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
SMILES canonique |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CCl)CCl)CCl)CCl)CCl)CCl)CCl)O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


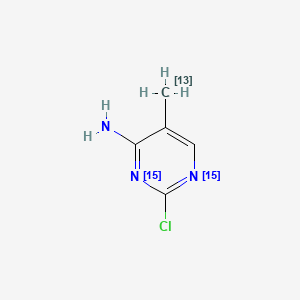


![1H-pyrazolo[1,5-a]benzimidazole-2-carboxylic acid](/img/structure/B13855263.png)
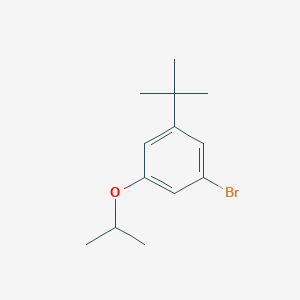
![N-[(1,1-Dimethylethoxy)carbonyl]-3-methoxy-N-(methoxymethyl)-O-methyl-L-Tyrosine Methyl Ester](/img/structure/B13855279.png)

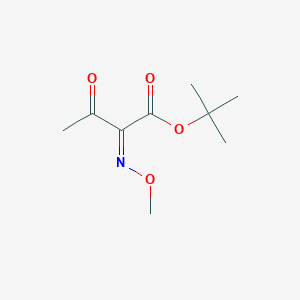
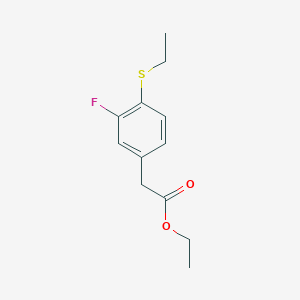
![Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;2-methoxy-2-methylpropane;palladium;2-phenylethanamine;chloride](/img/structure/B13855287.png)
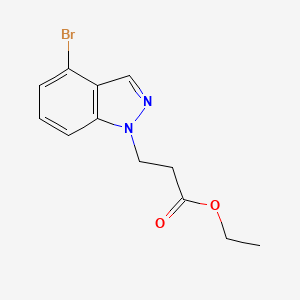
![(6-{2-[3-(4-Benzyloxyphenylcarbamoyl)-5-(4-fluorophenyl)-2-isopropyl-4-phenylpyrrol-1-yl]ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)acetic Acid tert-Butyl Ester](/img/structure/B13855297.png)
